rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of a suitable precursor, followed by cyclization to form the benzopyran ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial in industrial settings to maintain product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 3,4-dihydro-2H-1-benzopyran-4-ol.
Substitution: Formation of various substituted benzopyran derivatives, depending on the nucleophile used.
Scientific Research Applications
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran: Similar structure but with a methoxy group instead of a hydroxyl group.
3-bromo-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
1820580-17-3 |
---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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